

"Dimethyl 6-chloropyridine-2,3-dicarboxylate

CAS number 32383-03-2"

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Compound of Interest

Compound Name: Dimethyl 6-chloropyridine-2,3-dicarboxylate

Cat. No.: B1586801

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An In-depth Technical Guide to **Dimethyl 6-chloropyridine-2,3-dicarboxylate** (CAS No. 32383-03-2)

Introduction: A Versatile Heterocyclic Scaffold

Dimethyl 6-chloropyridine-2,3-dicarboxylate, identified by CAS number 32383-03-2, is a polysubstituted pyridine derivative that serves as a pivotal building block in modern synthetic organic and medicinal chemistry. Its structure, featuring a pyridine core functionalized with a reactive chlorine atom and two modifiable ester groups, offers a unique combination of stability and reactivity. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, a validated synthetic approach, key chemical transformations, and its strategic application in the synthesis of complex molecular architectures. The pyridine scaffold is a well-established pharmacophore found in numerous commercially available drugs, highlighting the importance of its derivatives in the discovery of new therapeutic agents.^[1]

PART 1: Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is the foundation of its effective and safe utilization in a laboratory setting.

Physicochemical Data

The key properties of **Dimethyl 6-chloropyridine-2,3-dicarboxylate** are summarized below, compiled from various supplier technical data sheets.[\[2\]](#)[\[3\]](#)

| Property | Value | Source |
|-------------------|---|---|
| CAS Number | 32383-03-2 | |
| Molecular Formula | C ₉ H ₈ ClNO ₄ | [2] [3] |
| Molecular Weight | 229.62 g/mol | [2] [4] |
| IUPAC Name | dimethyl 6-chloro-2,3-pyridinedicarboxylate | |
| Appearance | Liquid, Solid, or Semi-solid | |
| Purity | Typically ≥95% | [2] |
| InChI Key | KEKUTUAIDOVVRDG-UHFFFAOYSA-N | [2] |
| Storage | Sealed in dry, 2-8°C, keep in a dark place | |

Safety and Handling

This compound is classified as hazardous. Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|--------------------|---------------|-------------|--|--|
| Irritant / Harmful | GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from supplier safety data sheets.[\[4\]](#)

PART 2: Synthesis and Key Transformations

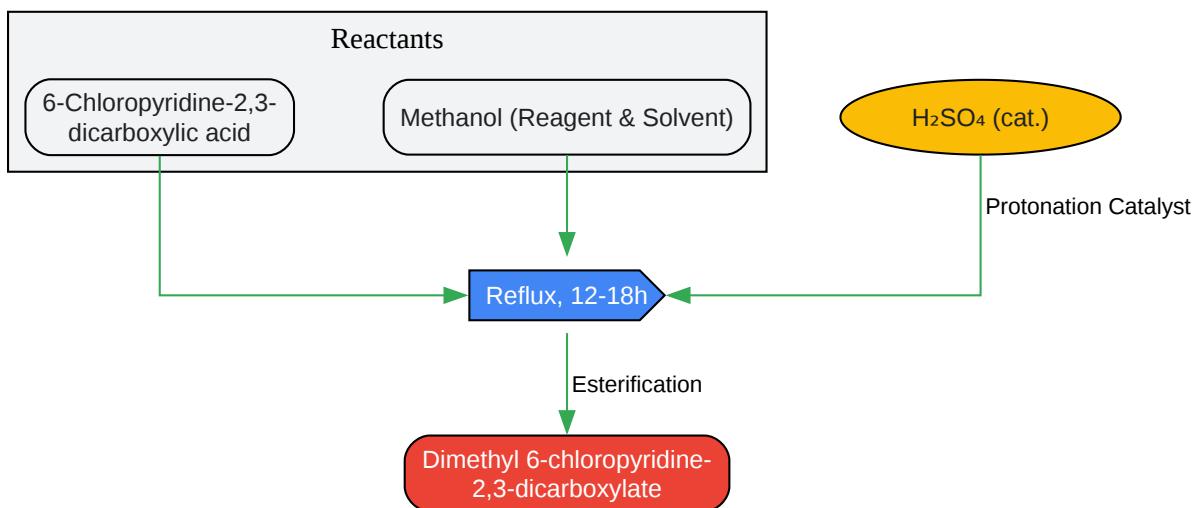
The strategic value of **Dimethyl 6-chloropyridine-2,3-dicarboxylate** lies in its synthesis and subsequent chemical modifications. The protocols described herein are designed to be self-validating, incorporating logical checkpoints for reaction monitoring and purification.

Proposed Synthesis: Fischer Esterification

While multiple routes to substituted pyridines exist, a robust and scalable method for preparing the title compound is the acid-catalyzed esterification of its corresponding diacid, 6-Chloropyridine-2,3-dicarboxylic acid (CAS 127437-44-9).[\[5\]](#) This method is analogous to well-established procedures for other pyridine dicarboxylates.[\[6\]](#)[\[7\]](#)

Causality of Experimental Design: The choice of an acid catalyst, such as concentrated sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. Using methanol as the solvent

ensures a large excess of the reagent, driving the equilibrium towards the formation of the diester product according to Le Châtelier's principle. The reaction is heated to reflux to provide the necessary activation energy and increase the reaction rate. The work-up procedure is designed to first remove the excess methanol, then neutralize the strong acid catalyst with a weak base (sodium bicarbonate) to prevent unwanted side reactions or degradation, and finally to extract the organic product into a suitable solvent like dichloromethane.



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Caption: Proposed synthesis via Fischer esterification.

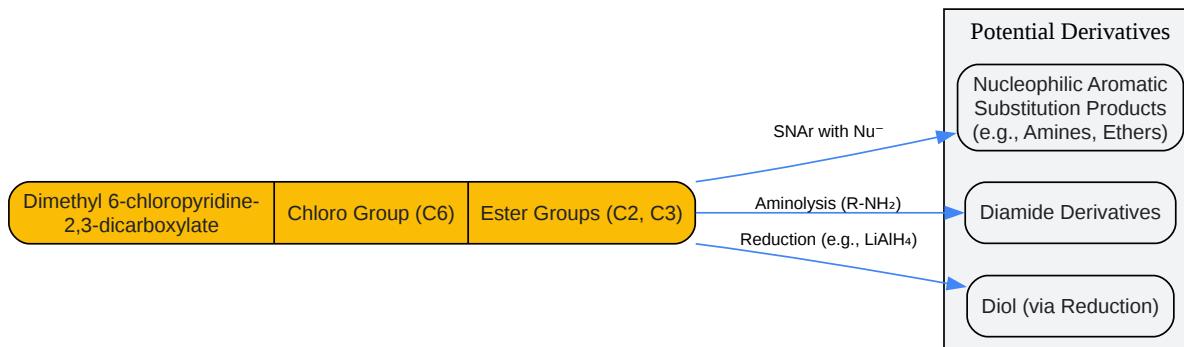
Step-by-Step Protocol:

- Reaction Setup: To a solution of 6-Chloropyridine-2,3-dicarboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of diacid), slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring in an ice bath.
- Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C).
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

- Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
- Neutralization: Carefully pour the residue into a saturated aqueous solution of sodium bicarbonate. Stir until CO_2 evolution ceases, ensuring the pH is neutral to slightly basic (pH 7-8).
- Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
- Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Core Reactivity and Strategic Modifications

The true utility of this scaffold is realized through the selective modification of its functional groups. The chlorine atom and the ester moieties are orthogonal handles for introducing molecular diversity.



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Caption: Key reactivity hubs of the core scaffold.

1. Nucleophilic Aromatic Substitution (SNAr) at C6: The electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxylate group activates the C6 position for SNAr. This allows the chlorine atom to be displaced by a wide range of nucleophiles (amines, alkoxides, thiols), a cornerstone reaction in building libraries of drug candidates.

2. Ester Group Transformations:

- Amide Formation: The dimethyl esters can be readily converted to amides by reaction with primary or secondary amines. This is a fundamental transformation in medicinal chemistry to introduce hydrogen bond donors and acceptors, modulating solubility and target binding.
- Hydrolysis: Saponification with a base (e.g., NaOH, KOH) will hydrolyze the esters back to the dicarboxylic acid, which can then be used in other coupling reactions.
- Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH_4) can reduce the esters to the corresponding diol, providing a different set of functional groups for further elaboration.

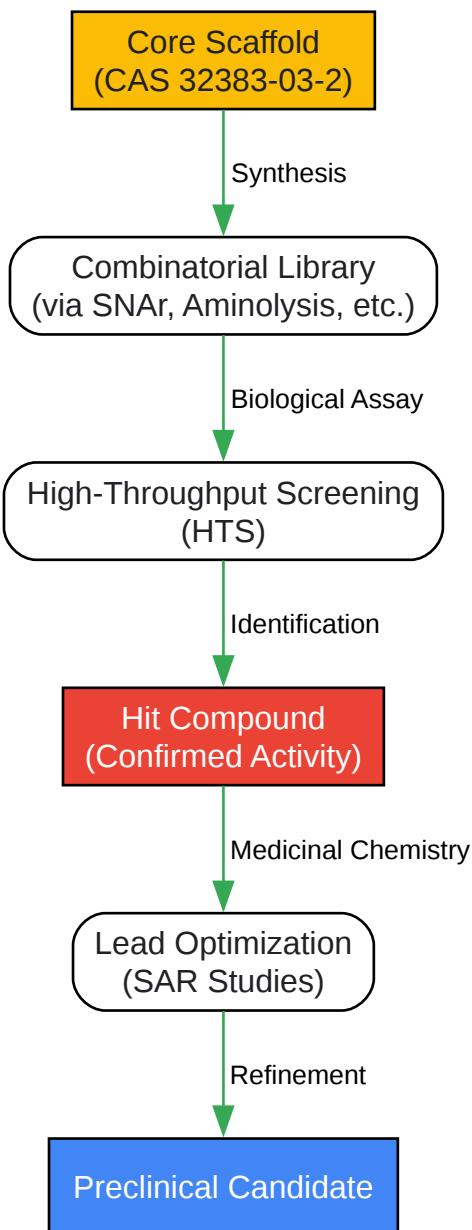
PART 3: Application in Drug Discovery and Development

Pyridine and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.^[1] **Dimethyl 6-chloropyridine-2,3-dicarboxylate** is not an active pharmaceutical ingredient itself but is a high-value intermediate for accessing novel chemical entities.

Strategic Value as a Scaffold: The molecule's three functional "handles" allow for a systematic and divergent approach to library synthesis, which is essential for Structure-Activity Relationship (SAR) studies.

- Vector 1 (C6 Position): Modification via SNAr allows for exploration of the "north" region of the molecule, often interacting with specific pockets in a biological target.
- Vectors 2 & 3 (C2, C3 Positions): Conversion of the esters to various amides or other functionalities allows for fine-tuning of properties like solubility, cell permeability, and interaction with the target in the "south-east" and "south-west" regions.

Pyridine dicarboxylate derivatives have been investigated for a range of biological activities, including anticancer properties by inducing apoptosis and as cannabinoid receptor inverse agonists for potential obesity treatments.^{[8][9]} The title compound is an ideal starting point for creating analogues inspired by these findings.



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